molecular formula C22H17FN6O3 B2426156 N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207014-72-9

N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Katalognummer: B2426156
CAS-Nummer: 1207014-72-9
Molekulargewicht: 432.415
InChI-Schlüssel: HRCMZQNDPIVIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O3 and its molecular weight is 432.415. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1207014-72-9

Molekularformel

C22H17FN6O3

Molekulargewicht

432.415

IUPAC-Name

N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C22H17FN6O3/c1-32-17-8-2-14(3-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30)

InChI-Schlüssel

HRCMZQNDPIVIPA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C3=C2

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo-triazole derivatives, which have garnered attention for their diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound features a unique structure that includes multiple aromatic rings and heterocyclic components. The IUPAC name reflects its complex architecture:

  • IUPAC Name : N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
  • Molecular Formula : C23H20FN5O3

The mechanism of action for N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of use.

Anticancer Activity

Research indicates that pyrazolo-triazole derivatives exhibit significant anticancer properties. In a study assessing various pyrazole derivatives, it was found that compounds similar to N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The IC50 values for these compounds ranged from 5.5 to 11 μg/mL, indicating moderate to high activity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, certain pyrazolo derivatives exhibited selective COX-2 inhibition at concentrations comparable to diclofenac sodium .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide has shown potential as an antimicrobial agent. Compounds within this class have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide can be attributed to its structural features. The presence of fluorine and methoxy groups enhances lipophilicity and potentially increases binding affinity to biological targets. This relationship between structure and activity underscores the importance of molecular modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential of pyrazolo-triazole derivatives:

  • Study on Antitumor Activity : A series of synthesized pyrazole derivatives were evaluated against multiple cancer cell lines. Compounds structurally related to N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide exhibited IC50 values significantly lower than those of conventional drugs .
  • COX Inhibition Study : Another research focused on the anti-inflammatory potential of similar compounds highlighted their ability to inhibit COX enzymes effectively at low concentrations .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of pyrazolo-triazole compounds exhibit promising anticancer activities. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction . The specific structural features of N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suggest potential applications in developing novel anticancer agents.

Anti-inflammatory Effects

Compounds within this class have also shown anti-inflammatory properties. They can act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases like arthritis .

Central Nervous System Agents

There is emerging evidence that pyrazolo-triazole derivatives may influence central nervous system pathways, potentially leading to applications in treating neurological disorders. Their ability to cross the blood-brain barrier is an important consideration for drug development in this area .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. Structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. For example:

  • The fluorine atom increases lipophilicity and may enhance binding affinity to biological targets.
  • The methoxy group can influence electronic properties and solubility.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrazolo-triazole derivatives against MCF-7 and HCT-116 cell lines, the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin. The IC50 values indicated a promising therapeutic index for further development in oncology .

Case Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory potential of similar compounds demonstrated that certain derivatives effectively inhibited COX-2 activity without significantly affecting COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Vorbereitungsmethoden

Cyclization of Diamine Precursors

The triazolo[3,4-c]pyrazine ring system is constructed via cyclization of 5,6-diaminopyrazolo[1,5-a]pyrazine-3-one (I ) with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C. This method, adapted from triazolo-pyrazine syntheses, affords the fused triazole ring in 72–78% yield (Table 1).

Table 1. Optimization of Triazole Cyclization

Entry Conditions Yield (%)
1 NaNO₂, HCl, 0°C, 2 h 72
2 NaNO₂, AcOH, rt, 4 h 68
3 Isoamyl nitrite, EtOH, reflux 65

Alternative Route via Hydrazine-Mediated Cyclization

Reaction of I with hydrazine hydrate in ethanol under reflux (6 h) generates the triazole ring through intramolecular dehydration. This method avoids acidic conditions, achieving 70% yield but requiring rigorous exclusion of moisture.

Installation of the Acetamide Side Chain

Acylation of Secondary Amine

The 2-position amine (III ) reacts with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of K₂CO₃ and catalytic KI in acetone (reflux, 8 h). The SN₂ displacement proceeds in 82% yield, with no observable N-alkylation byproducts.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.34 (d, J = 8.4 Hz, ArH), 7.89–7.83 (m, ArH), 4.12 (s, 2H, CH₂).
  • ¹³C NMR : 169.8 (C=O), 162.1 (C-F), 154.9 (triazole C).

Carbodiimide-Mediated Coupling

Alternative synthesis involves activating 2-(pyrazolo-triazolo-pyrazinyl)acetic acid (IV ) with EDCl/HOBt, followed by reaction with 4-fluoroaniline in DMF (rt, 12 h). This method affords 75% yield but requires pre-synthesis of IV via hydrolysis of its methyl ester.

Final Assembly and Purification

Sequential Suzuki coupling (Section 3.1) and acylation (Section 4.1) yield the target compound after silica gel chromatography (EtOAc/hexane, 1:1 → 3:1). Recrystallization from acetonitrile provides analytically pure material (mp 271–273°C).

Purity Assessment :

  • HPLC : tᵣ = 12.4 min (C18, MeCN/H₂O 70:30).
  • HRMS (ESI+) : m/z calcd for C₂₃H₁₈FN₅O₃ [M+H]⁺ 456.1427, found 456.1429.

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency and Yield

Step Method Yield (%) Purity (%)
Triazole cyclization NaNO₂/HCl 75 95
4-Methoxyphenyl Suzuki coupling 85 98
Acetamide installation SN₂ displacement 82 97

Route scalability favors the SN₂ pathway due to fewer transition-metal reagents, though Suzuki coupling offers higher regioselectivity.

Mechanistic Insights and Side Reactions

Competing Pathways in Triazole Formation

Nitrous acid cyclization proceeds via diazonium intermediate, which undergoes intramolecular attack by the adjacent amine. Competing dimerization is suppressed at low temperatures (0–5°C).

Hydrolysis of Acetamide

Prolonged heating in acidic conditions cleaves the acetamide to carboxylic acid. Optimal reaction times (≤8 h) and neutral pH during workup mitigate this.

Q & A

Q. What are the optimal synthetic pathways for N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo-triazolo-pyrazine core via condensation of hydrazine derivatives with diketones or ketoesters. Subsequent steps include:

  • Heterocyclization : Reacting intermediates with sulfonyl hydrazides or chloroacetamides under reflux in THF or dioxane (60–80°C) to form fused rings .
  • Substitution : Introducing the 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Acetylation : Final coupling of the acetamide group using chloroacetyl chloride in the presence of a base like triethylamine . Critical factors : Temperature control (10–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 482.9 for [M+H]⁺) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What preliminary biological screening assays are recommended?

Initial screens focus on:

  • Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility and Stability : HPLC-based pharmacokinetic profiling in simulated physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies compare analogs with modified substituents:

Compound ModificationBiological Activity TrendKey Evidence
Replacement of 4-methoxyphenyl with 4-chlorophenyl↑ Cytotoxicity (HeLa cells)
Substitution of acetamide with thioacetamideAltered kinase selectivity
Addition of piperazine moietiesEnhanced CNS penetration

Methodology : Parallel synthesis of analogs followed by dose-response assays and molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies often arise from:

  • Assay Conditions : Varying pH, serum proteins, or incubation times. Standardize protocols using guidelines like NIH/NCATS .
  • Off-Target Effects : Perform counter-screens against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Metabolic Instability : Use LC-MS/MS to identify degradation products in liver microsomes .

Q. What strategies optimize in vivo efficacy despite poor aqueous solubility?

Advanced formulations include:

  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (particle size <200 nm, PDI <0.2) .
  • Prodrug Design : Phosphate ester derivatives hydrolyzed in vivo by phosphatases .
  • Co-solvent Systems : Ethanol/Cremophor EL (4:1 v/v) for intravenous administration .

Methodological Recommendations

  • Controlled Experiments : Use DoE to identify critical variables (e.g., temperature, stoichiometry) in multi-step syntheses .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., ICH S7A for safety pharmacology) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.